molecular formula C10H19FN2O2 B13215776 tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate

tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate

Cat. No.: B13215776
M. Wt: 218.27 g/mol
InChI Key: BLEBGRGBFNZIIP-UHFFFAOYSA-N
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Description

    tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate: is a chemical compound with the following properties:

  • This compound is used in various scientific applications due to its unique structure and properties.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism by which tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate exerts its effects remains an active area of research.
    • It likely involves interactions with specific molecular targets or pathways.
  • Comparison with Similar Compounds

    • While there are related compounds, the unique combination of tert-butyl, fluoropyrrolidine, and carbamate functionalities distinguishes this compound.
    • Similar Compounds:

        tert-butyl N-(4-hydroxycyclohexyl)carbamate: (CAS Number: 224309-64-2).

        tert-butyl N-[(2R,4S)-4-fluoropyrrolidin-2-yl]carbamate: (CAS Number: 1818843-18-3).

    source

    Properties

    IUPAC Name

    tert-butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BLEBGRGBFNZIIP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)NCC1CC(CN1)F
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H19FN2O2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    218.27 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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